molecular formula C10H16N4O B11894891 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one

6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one

Cat. No.: B11894891
M. Wt: 208.26 g/mol
InChI Key: DQYZTSMSPIPIOZ-UHFFFAOYSA-N
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Description

6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 6-position and an azepane ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution with Azepane: The azepane ring can be introduced via nucleophilic substitution, where the azepane acts as a nucleophile and displaces a leaving group on the pyrimidine ring.

    Introduction of the Amino Group: The amino group can be introduced through amination reactions, often using ammonia or an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring or the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including potential drug candidates.

    Biological Studies: The compound can be used in studies investigating its biological activity, including its effects on cellular processes and pathways.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one: Similar structure but with a piperidine ring instead of an azepane ring.

    6-Amino-2-(morpholin-1-yl)pyrimidin-4(3H)-one: Contains a morpholine ring instead of an azepane ring.

    6-Amino-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: Features a pyrrolidine ring in place of the azepane ring.

Uniqueness

6-Amino-2-(azepan-1-yl)pyrimidin-4(3H)-one is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

4-amino-2-(azepan-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H16N4O/c11-8-7-9(15)13-10(12-8)14-5-3-1-2-4-6-14/h7H,1-6H2,(H3,11,12,13,15)

InChI Key

DQYZTSMSPIPIOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=CC(=O)N2)N

Origin of Product

United States

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